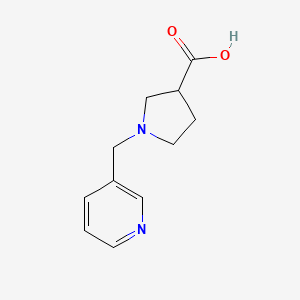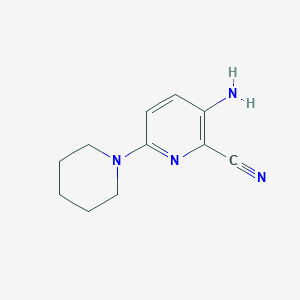![molecular formula C12H8F3N3O2 B1393500 Acide 3-{[4-(trifluorométhyl)pyrimidin-2-yl]amino}benzoïque CAS No. 1217079-88-3](/img/structure/B1393500.png)
Acide 3-{[4-(trifluorométhyl)pyrimidin-2-yl]amino}benzoïque
Vue d'ensemble
Description
“3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid” is a chemical compound with the CAS Number: 1217079-88-3 . It has a molecular weight of 283.21 . The IUPAC name for this compound is 3-{[4-(trifluoromethyl)-2-pyrimidinyl]amino}benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8F3N3O2/c13-12(14,15)9-4-5-16-11(18-9)17-8-3-1-2-7(6-8)10(19)20/h1-6H, (H,19,20) (H,16,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Applications De Recherche Scientifique
Agents antileucémiques
Ce composé est utilisé dans la préparation de dérivés qui présentent une activité en tant qu'agents antileucémiques, ciblant spécifiquement la leucémie des cellules souches néoplasiques. Il est également un intermédiaire dans la synthèse du nilotinib, un traitement de la leucémie myéloïde chronique .
Activité antifibrotique
Des recherches ont été menées pour étudier l'activité antifibrotique de composés apparentés à l'acide 3-{[4-(trifluorométhyl)pyrimidin-2-yl]amino}benzoïque, ce qui pourrait conduire à de nouveaux traitements pour les maladies fibrotiques .
Inhibition de la tyrosine kinase
Le composé a des applications dans la préparation du nilotinib (AMN-107), un inhibiteur de la tyrosine kinase utilisé en chimiothérapie .
Synthèse organique
En tant qu'intermédiaire chimique, ce composé est impliqué dans divers processus de synthèse organique, contribuant au développement de nouvelles molécules pharmacologiquement actives .
Recherche chimique
Orientations Futures
The future directions for “3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid” could involve further exploration of its synthesis, chemical reactions, and potential applications in various fields. Given the interest in trifluoromethylpyridine derivatives in the pharmaceutical and agrochemical industries , this compound could also be of interest for future research in these areas.
Mécanisme D'action
Target of Action
Similar compounds have been used in the preparation of derivatives that show activity as antileukemia agents . Therefore, it is plausible that this compound may also target proteins or enzymes involved in cell proliferation and survival, particularly in cancer cells.
Mode of Action
The trifluoromethyl group could enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Given its potential antileukemia activity , it might influence pathways related to cell cycle regulation, apoptosis, or DNA repair.
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability, while the carboxylic acid group might facilitate its excretion .
Result of Action
Similar compounds have shown antileukemia activity , suggesting that this compound might also induce cell cycle arrest or apoptosis in cancer cells.
Action Environment
The action, efficacy, and stability of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid could be influenced by various environmental factors, such as pH, temperature, and the presence of other biomolecules . .
Analyse Biochimique
Biochemical Properties
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their activity and influencing the overall biochemical pathways .
Cellular Effects
The effects of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses .
Molecular Mechanism
At the molecular level, 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness. Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure .
Dosage Effects in Animal Models
The effects of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for potential therapeutic applications .
Metabolic Pathways
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of cells, affecting processes such as energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its overall effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
3-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O2/c13-12(14,15)9-4-5-16-11(18-9)17-8-3-1-2-7(6-8)10(19)20/h1-6H,(H,19,20)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTHODYMXCEZNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=CC(=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393417.png)

![7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393422.png)

![Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1393427.png)
![1-Nitro-3-[(phenylsulfonyl)methyl]benzene](/img/structure/B1393429.png)



![N-[2-(4-Bromo-2-fluorophenyl)ethyl]-N-methylamine](/img/structure/B1393435.png)

![1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393437.png)

![Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)acetate](/img/structure/B1393440.png)
